Home > Products > Screening Compounds P29208 > Anticancer agent 197
Anticancer agent 197 -

Anticancer agent 197

Catalog Number: EVT-12497072
CAS Number:
Molecular Formula: C23H26FeNO7P+
Molecular Weight: 515.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anticancer Agent 197, also known as CRM197, is a nontoxic variant of diphtheria toxin derived from Corynebacterium diphtheriae. It has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to inhibit specific growth factors and induce apoptosis in various cancer cell lines. The compound is classified as a targeted therapy, specifically acting on the heparin-binding epidermal growth factor-like growth factor, which plays a significant role in tumor proliferation and survival.

Source and Classification

CRM197 is produced through genetic engineering techniques that modify the diphtheria toxin to render it non-toxic while retaining its ability to bind to cell surface receptors. This modification allows CRM197 to serve as a therapeutic agent without the harmful effects associated with the original toxin. It is classified under biological anticancer agents, particularly those that target growth factor signaling pathways.

Synthesis Analysis

Methods

The synthesis of CRM197 involves recombinant DNA technology where the gene encoding the diphtheria toxin is manipulated to create a non-toxic variant. The production process typically involves:

  1. Gene Cloning: The CRM197 gene is cloned into an expression vector.
  2. Transformation: The vector is introduced into bacterial cells (commonly Escherichia coli) for protein expression.
  3. Cultivation: The transformed bacteria are cultured under controlled conditions to promote protein synthesis.
  4. Purification: The CRM197 protein is purified using chromatographic techniques to ensure high purity and activity.

Technical Details

The purification process often includes affinity chromatography, which exploits the binding properties of CRM197 to specific ligands, followed by ion-exchange chromatography to further refine the product. The yield and purity of CRM197 can be optimized by adjusting culture conditions and purification protocols.

Molecular Structure Analysis

CRM197 has a complex molecular structure characterized by multiple functional domains that facilitate its interaction with cell surface receptors. The molecular weight of CRM197 is approximately 63 kDa, and its structure includes:

  • A catalytic domain: Responsible for enzymatic activity.
  • Receptor-binding domain: Enables interaction with heparin-binding epidermal growth factor-like growth factor.

Data

CRM197's structural integrity can be confirmed through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, which provide detailed insights into its three-dimensional conformation.

Chemical Reactions Analysis

CRM197 undergoes several biochemical interactions upon administration:

  1. Binding Reactions: CRM197 binds to heparin-binding epidermal growth factor-like growth factor, inhibiting its ability to activate epidermal growth factor receptors.
  2. Signal Transduction Inhibition: This binding disrupts downstream signaling pathways, including the mitogen-activated protein kinase and Akt pathways.

Technical Details

The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in cancer cells. Experimental studies have shown that CRM197 effectively reduces tumor growth in various cancer models.

Mechanism of Action

CRM197 exerts its anticancer effects primarily through the inhibition of heparin-binding epidermal growth factor-like growth factor signaling. The mechanism involves:

  1. Receptor Blockade: By binding to heparin-binding epidermal growth factor-like growth factor, CRM197 prevents it from activating its receptor, leading to decreased cell survival signals.
  2. Induction of Apoptosis: The blockade results in the activation of apoptotic pathways within cancer cells, promoting programmed cell death.

Data

Studies have demonstrated that treatment with CRM197 leads to significant apoptosis in T-cell acute lymphoblastic leukemia cell lines, confirming its potential as an effective anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 63 kDa
  • Solubility: Soluble in aqueous solutions; stability varies with pH and temperature.

Chemical Properties

  • Stability: CRM197 maintains stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Interaction Profile: Exhibits specific interactions with heparin-binding epidermal growth factor-like growth factor but minimal off-target effects.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography are employed to assess purity levels and stability over time.

Applications

CRM197's primary application lies in oncology, particularly for treating tumors that express high levels of heparin-binding epidermal growth factor-like growth factor. Its use has been explored in various preclinical models and clinical trials focusing on:

  • Targeted Cancer Therapy: As a standalone treatment or in combination with other chemotherapeutic agents.
  • Immunotherapy: Potential applications in enhancing immune responses against tumors.

Properties

Product Name

Anticancer agent 197

IUPAC Name

carbanide;cyclopentane;iron(3+);methanone;pyrrol-1-ide-2,5-dione;tris(furan-2-yl)-hydroxyphosphanium

Molecular Formula

C23H26FeNO7P+

Molecular Weight

515.3 g/mol

InChI

InChI=1S/C12H10O4P.C5H10.C4H3NO2.CHO.CH3.Fe/c13-17(10-4-1-7-14-10,11-5-2-8-15-11)12-6-3-9-16-12;1-2-4-5-3-1;6-3-1-2-4(7)5-3;1-2;;/h1-9,13H;1-5H2;1-2H,(H,5,6,7);1H;1H3;/q+1;;;2*-1;+3/p-1

InChI Key

PLXPYFYIUYPFFA-UHFFFAOYSA-M

Canonical SMILES

[CH3-].[CH-]=O.C1CCCC1.C1=COC(=C1)[P+](C2=CC=CO2)(C3=CC=CO3)O.C1=CC(=O)[N-]C1=O.[Fe+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.